molecular formula C19H14N2O4 B11956229 1,3-Diphthalimido-propane CAS No. 10513-96-9

1,3-Diphthalimido-propane

Cat. No.: B11956229
CAS No.: 10513-96-9
M. Wt: 334.3 g/mol
InChI Key: IPPRCFUEIHNCOU-UHFFFAOYSA-N
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Description

1,3-Diphthalimido-propane (CAS 10513-96-9) is an organic compound with the molecular formula C19H14N2O4 and a molecular weight of 334.33 g/mol . This compound serves as a versatile and high-value building block in scientific research, particularly in organic synthesis and medicinal chemistry. It is characterized by the presence of two phthalimide groups attached to a propane backbone, a structure that is typically synthesized via a nucleophilic substitution reaction between 1,3-diamino-2-propanol and phthalic anhydride . A key research application of this compound is its role as a precursor or protected intermediate for 1,3-diaminopropane derivatives. The phthalimido groups are robust protecting groups for amines, which can be deprotected under specific conditions to regenerate the primary amine functional groups, a transformation crucial in multi-step synthetic routes . This makes it a valuable reagent for constructing more complex molecules, potentially for the development of pharmaceutical candidates or functional materials. Researchers also utilize this compound in the study of enzyme mechanisms and protein-ligand interactions, where its structure can be used to probe biological activity . The product is offered for research purposes as a solid and should be handled by qualified personnel in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10513-96-9

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C19H14N2O4/c22-16-12-6-1-2-7-13(12)17(23)20(16)10-5-11-21-18(24)14-8-3-4-9-15(14)19(21)25/h1-4,6-9H,5,10-11H2

InChI Key

IPPRCFUEIHNCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Methodologies for the Synthesis of N,n Propane 1,3 Diylbis Phthalimide and Its Structural Analogues

Classical Phthalimidation Approaches Utilizing Propane-1,3-diamine

The traditional and most direct route to N,N'-propane-1,3-diylbis(phthalimide) involves the reaction of propane-1,3-diamine with phthalic anhydride (B1165640) or its derivatives. This method is a variation of the Gabriel synthesis, a well-established method for forming primary amines.

Nucleophilic Substitution Reactions with Phthalic Anhydride or Imide Precursors

The fundamental chemistry of this synthesis lies in the nucleophilic attack of the primary amino groups of propane-1,3-diamine on the carbonyl carbons of phthalic anhydride. organic-chemistry.orgrsc.org Propane-1,3-diamine, a colorless liquid with a characteristic fishy odor, serves as the diamine source. wikipedia.org The reaction typically proceeds in two stages for each amino group. Initially, the amine attacks one of the carbonyl groups of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequently, upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered phthalimide (B116566) ring. researchgate.net This process occurs at both ends of the propane-1,3-diamine molecule, resulting in the formation of the desired N,N'-propane-1,3-diylbis(phthalimide). asianpubs.org

Optimization of Reaction Conditions for Yield and Purity

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and stoichiometry of the reactants and any added base.

Solvent: The choice of solvent can significantly influence the reaction rate and the purity of the product. While the reaction can be carried out under neat (solvent-free) conditions at elevated temperatures, various solvents have been explored. researchgate.net For instance, reactions in dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) have been reported to give poor yields. researchgate.net Glacial acetic acid is a commonly used solvent that facilitates the dehydration step, driving the reaction towards the formation of the imide. researchgate.net The use of water as a solvent has also been investigated, particularly in the reaction of phthalic anhydride with diamines, which can lead to the formation of ammonium (B1175870) salts at lower temperatures. asianpubs.org The solvent's polarity and its ability to solubilize the reactants and intermediates play a crucial role. nih.govrsc.orgrsc.org

Temperature: Temperature is a critical factor, particularly for the cyclization of the phthalamic acid intermediate. Heating is generally required to drive off the water molecule formed during the imide ring closure. organic-chemistry.orgresearchgate.net For example, conducting the reaction under neat conditions at 130 °C has been shown to provide excellent yields. researchgate.net In contrast, performing the reaction at room temperature may only lead to the formation of the intermediate phthalamic acid. researchgate.net

Stoichiometry and Base: The stoichiometry of the reactants, typically a 2:1 molar ratio of phthalic anhydride to propane-1,3-diamine, is crucial for achieving complete diphthalimidation. The use of a base is not always necessary for the initial reaction with phthalic anhydride, but in related alkylations of phthalimide, bases like potassium hydroxide (B78521) or cesium carbonate are employed to deprotonate the phthalimide, generating a more potent nucleophile. organic-chemistry.org

Table 1: Optimization of Reaction Conditions for the Synthesis of N,N'-Propane-1,3-diylbis(phthalimide)
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Neat1302Excellent researchgate.net
2DMSOHeating-Poor researchgate.net
3AcetonitrileHeating-Poor researchgate.net
4Glacial Acetic Acid170-180244.3 - 87.1 researchgate.net

Advanced Synthetic Strategies for N,N'-Propane-1,3-diylbis(phthalimide)

In recent years, the development of more efficient, rapid, and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the exploration of advanced strategies for the synthesis of N,N'-propane-1,3-diylbis(phthalimide).

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov In the context of phthalimide synthesis, microwave heating has been successfully employed for the reaction of phthalic anhydride with amines. rsc.orgrsc.org This technique can be applied to the synthesis of N,N'-propane-1,3-diylbis(phthalimide) from propane-1,3-diamine and phthalic anhydride, often under solvent-free conditions, which aligns with the principles of green chemistry. rsc.orgresearchgate.netnih.gov The rapid and uniform heating provided by microwaves facilitates the efficient formation and subsequent dehydration of the phthalamic acid intermediate. mdpi.com

Environmentally Conscious Solid-State Synthesis Approaches

Solid-state synthesis, where reactions are carried out between solid reactants in the absence of a solvent, offers significant environmental benefits by eliminating solvent waste. This approach is particularly well-suited for reactions like the formation of phthalimides from solid reactants like phthalic anhydride. The reaction between phthalic anhydride and a diamine can be initiated by grinding the solids together, sometimes with the aid of a catalytic amount of a solid acid or base. This method is not only environmentally friendly but can also lead to high yields and simplified product isolation.

Chemo- and Regioselective Preparations of Related Diphthalimido-Alkanes

The principles used to synthesize N,N'-propane-1,3-diylbis(phthalimide) can be extended to the preparation of a variety of related diphthalimido-alkanes. The chemo- and regioselectivity of these reactions become particularly important when dealing with unsymmetrical diamines or substituted phthalic anhydrides.

Chemoselectivity: In reactions involving diamines with different reactivities (e.g., one primary and one secondary amine), the more nucleophilic amine will preferentially react. For the synthesis of diphthalimido-alkanes from symmetrical diamines like propane-1,3-diamine, the main challenge is ensuring complete reaction at both amino groups.

Isolation and Spectroscopic Characterization of Novel N,N'-Propane-1,3-diylbis(phthalimide) Constructs

The isolation and purification of N,N'-propane-1,3-diylbis(phthalimide), also known as 2,2'-(propane-1,3-diyl)bis(isoindoline-1,3-dione), following its synthesis are crucial for obtaining a pure product for subsequent applications or analysis. Standard laboratory techniques are typically employed for this purpose. After the reaction, which commonly involves the condensation of phthalic anhydride or its derivatives with 1,3-diaminopropane (B46017) or the reaction of potassium phthalimide with a 1,3-dihalopropane, the crude product often precipitates from the reaction mixture upon cooling.

Isolation is frequently achieved by filtration of the solid product, followed by washing with a suitable solvent, such as ethanol (B145695) or water, to remove unreacted starting materials and soluble by-products. For instance, in syntheses utilizing potassium phthalimide and a dihalide, inorganic salts are formed as a byproduct and can be removed by washing with water. acs.org Further purification can be accomplished by recrystallization from an appropriate solvent, like glacial acetic acid or ethanol, to yield a crystalline solid. In cases where non-precipitating side products are present, column chromatography on silica (B1680970) gel is a viable method for purification. rsc.org

The structural confirmation of N,N'-propane-1,3-diylbis(phthalimide) is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net These methods provide detailed information about the molecular framework and functional groups present in the compound.

Spectroscopic Data for N,N'-Propane-1,3-diylbis(phthalimide)

The following table summarizes typical spectroscopic data used to characterize N,N'-propane-1,3-diylbis(phthalimide). researchgate.net

Technique Observed Signals / Peaks Interpretation
¹H NMR δ ~7.8 ppm (m, 4H), δ ~7.7 ppm (m, 4H)Aromatic protons of the two phthalimide groups.
δ ~3.9 ppm (t, 4H)Methylene (B1212753) protons adjacent to the nitrogen atoms (-CH₂-N).
δ ~2.1 ppm (quint, 2H)Central methylene protons of the propane (B168953) bridge (-CH₂-).
¹³C NMR δ ~168 ppmCarbonyl carbons (C=O) of the phthalimide groups.
δ ~134 ppm, ~132 ppm, ~123 ppmAromatic carbons of the phthalimide rings.
δ ~36 ppmCarbons of the methylene groups adjacent to nitrogen (-CH₂-N).
δ ~27 ppmCentral carbon of the propane bridge (-CH₂-).
IR (cm⁻¹) ~1770 cm⁻¹ (weak), ~1710 cm⁻¹ (strong)Asymmetric and symmetric C=O stretching of the imide group.
~1400 cm⁻¹, ~1370 cm⁻¹C-N stretching vibrations.
~720 cm⁻¹Bending vibration of the ortho-disubstituted benzene (B151609) ring.
EI-MS (m/z) 334 [M]⁺Molecular ion peak, confirming the molecular weight of the compound. researchgate.net

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to a standard like tetramethylsilane (B1202638) (TMS). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry data is reported as a mass-to-charge ratio (m/z).

The combination of these spectroscopic methods provides unambiguous evidence for the successful synthesis and purity of N,N'-propane-1,3-diylbis(phthalimide) constructs. The mass spectrum confirms the molecular weight, the IR spectrum identifies the characteristic imide functional group, and the ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons in the molecule, consistent with the expected structure. researchgate.net

Comparative Analysis of Synthetic Route Efficiency and Scalability

The primary and most traditional method for synthesizing N,N'-propane-1,3-diylbis(phthalimide) is a variation of the Gabriel synthesis. numberanalytics.comnrochemistry.com This method involves the nucleophilic substitution reaction between potassium phthalimide and a suitable 1,3-disubstituted propane, typically 1,3-dibromopropane (B121459) or 1,3-dichloropropane. However, the efficiency and scalability of this route can be influenced by several factors, including the choice of reagents, reaction conditions, and potential side reactions.

A direct reaction between potassium phthalimide and 1,3-dibromopropane is often used. acs.org While straightforward, this reaction can lead to the formation of not only the desired N,N'-propane-1,3-diylbis(phthalimide) but also N-(3-bromopropyl)phthalimide as a significant byproduct if the stoichiometry is not carefully controlled. acs.org In some instances, the disubstituted product is the predominant one, which can be advantageous if it is the target molecule. acs.org

To improve process control and cost-effectiveness, especially on a larger scale, modifications to the classic Gabriel synthesis are often implemented. One such modification is the use of 1-bromo-3-chloropropane (B140262) instead of 1,3-dibromopropane. acs.org The differing reactivities of the chloro and bromo substituents allow for more selective reactions, potentially reducing the formation of the disubstituted byproduct when the monosubstituted product is desired, though it can still be used to form the bis-phthalimide compound. acs.org

The efficiency of these synthetic routes can be compared based on several key parameters:

Comparative Analysis of Synthetic Routes

Parameter Route A: Potassium Phthalimide + 1,3-Dibromopropane Route B: Phthalimide + 1,3-Dihalopropane + Base Route C: Phthalic Anhydride + 1,3-Diaminopropane
Reagents Potassium phthalimide, 1,3-dibromopropane, polar aprotic solvent (e.g., DMF). nrochemistry.com Phthalimide, 1,3-dihalopropane, base (e.g., K₂CO₃), solvent (e.g., acetone). acs.org Phthalic anhydride, 1,3-diaminopropane, solvent (e.g., glacial acetic acid). rsc.org
Reaction Conditions Typically requires heating. numberanalytics.com Can be accelerated by microwave irradiation. numberanalytics.com Reflux conditions are common. acs.org Often requires heating/reflux. rsc.org
Yield Variable; can be high for the disubstituted product but may produce mixtures. acs.org Can be high (e.g., ~98% for related monosubstituted products), offering good control. acs.org Generally high yields.
Scalability Scalable, but the cost of potassium phthalimide and potential for byproduct formation are considerations. acs.org Use of continuous flow reactors can improve industrial scale-up. numberanalytics.com Highly scalable and more cost-effective as it avoids pre-forming potassium phthalimide. acs.org The use of less hazardous reagents improves plant safety. Potentially very scalable and atom-economical as water is the only byproduct.
Efficiency & Purity Can be efficient but may require careful purification to separate mono- and disubstituted products. Offers simplified processing and high purity of the desired product. acs.org The directness of the reaction often leads to high purity with simple workup (e.g., filtration).

| Green Chemistry | Use of DMF can be a concern. Solid-phase synthesis offers a greener alternative with easier purification. numberanalytics.com | Using acetone (B3395972) as a solvent is generally more favorable than DMF. | Using glacial acetic acid as both solvent and catalyst is efficient but requires handling of corrosive acid. Aqua-mediated synthesis is a greener alternative. rsc.org |

The choice of the synthetic route often depends on the desired scale of production, cost considerations, and available equipment. For large-scale industrial synthesis, routes that avoid the pre-formation of potassium phthalimide and use less hazardous materials are generally preferred. acs.org The direct condensation of phthalic anhydride with 1,3-diaminopropane represents a highly efficient and atom-economical approach, making it an attractive option for scalable production. Modern approaches, such as using microwave assistance or continuous flow reactors, can further enhance the efficiency and reduce reaction times for all routes. numberanalytics.com

Chemical Reactivity and Transformative Chemistry of N,n Propane 1,3 Diylbis Phthalimide

Reactivity of the Phthalimide (B116566) Moieties

The phthalimide groups are the primary sites of chemical reaction in 1,3-diphthalimidopropane. These reactions typically involve the cleavage of the C-N bonds within the imide structure.

Reductive Cleavage to Generate Propane-1,3-diamine

A cornerstone of phthalimide chemistry is its use as a protected form of a primary amine, a strategy famously employed in the Gabriel synthesis. thermofisher.comprepp.in The phthalimide groups in 1,3-diphthalimidopropane can be cleaved to liberate the corresponding primary diamine, propane-1,3-diamine. chemeurope.com This transformation is a critical step in synthetic pathways where a 1,3-diaminopropane (B46017) unit is required.

The most common method for this cleavage is hydrazinolysis, often referred to as the Ing-Manske procedure. thermofisher.comnrochemistry.comscribd.com This involves reacting the diphthalimide with hydrazine (B178648) (N₂H₄) in a suitable solvent, typically ethanol (B145695), under reflux conditions. thermofisher.comnrochemistry.com The hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide rings. This leads to the formation of a stable five-membered ring byproduct, phthalhydrazide (B32825), and the desired propane-1,3-diamine. nrochemistry.com The reaction is generally clean and proceeds in high yield.

Alternative, milder conditions for phthalimide cleavage have also been developed, such as the use of sodium borohydride (B1222165) in isopropanol, which can be beneficial when other functional groups sensitive to hydrazine are present in the molecule. thermofisher.comscribd.com

Table 1: Reagents for the Reductive Cleavage of N,N'-Propane-1,3-diylbis(phthalimide)

ReagentConditionsProductReference
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)Refluxing ethanolPropane-1,3-diamine thermofisher.comnrochemistry.com
Sodium borohydride (NaBH₄)Isopropyl alcoholPropane-1,3-diamine scribd.com

Nucleophilic Acyl Substitution Reactions at the Imide Carbonyl Centers

The carbonyl carbons of the phthalimide groups are electrophilic and can be attacked by nucleophiles. byjus.comlibretexts.orglibretexts.org This reactivity is fundamental to the cleavage reactions mentioned above, where hydrazine acts as the nucleophile. libretexts.org The general mechanism involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. byjus.comlibretexts.org This intermediate can then collapse, leading to the cleavage of the C-N bond and the release of the protected amine.

The reactivity of the carbonyl group can be influenced by various factors. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. byjus.comquora.com Conversely, under basic conditions, a strong nucleophile can directly attack the carbonyl carbon. byjus.com While the primary application for 1,3-diphthalimidopropane is its conversion to the diamine, the electrophilicity of the carbonyl centers is a key feature of its chemical character.

Transformations Involving the Propane (B168953) Backbone

While reactions at the phthalimide moieties are more common, the propane bridge connecting them can also be a site for chemical modification, although this is less explored.

Exploration of Functional Group Interconversions on the Propane Bridge

The propane backbone of 1,3-diphthalimidopropane is a simple alkyl chain. Functional group interconversions on this bridge would require the introduction of functional groups, which is not inherent to the parent structure. However, the synthesis of analogs of 1,3-diphthalimidopropane with functionalized propane bridges is a viable strategy. For instance, starting from a functionalized 1,3-dihalopropane or a corresponding diol, one could synthesize a diphthalimide with substituents on the propane chain. These substituents could then undergo various functional group interconversions, such as oxidation, reduction, or substitution, to create a library of derivatized compounds. slideshare.netorganic-chemistry.orgcompoundchem.com

Potential for Stereoselective Derivatization of the Alkyl Chain

The propane chain in 1,3-diphthalimidopropane is achiral. However, the introduction of substituents onto the chain could create stereocenters. Stereoselective derivatization would involve reactions that selectively produce one stereoisomer over another. For example, if a ketone were introduced onto the propane backbone, its stereoselective reduction could yield a chiral alcohol. While there is no specific literature found for the stereoselective derivatization of 1,3-diphthalimidopropane itself, the principles of stereoselective synthesis could be applied to its functionalized analogs. Chiral catalysts or reagents could be employed to control the stereochemical outcome of reactions on the propane bridge. nih.gov

Mechanistic Investigations of Key Reaction Pathways

The primary reaction pathway of 1,3-diphthalimidopropane that has been mechanistically studied is its cleavage to form propane-1,3-diamine. The mechanism of hydrazinolysis, a specific type of nucleophilic acyl substitution, is well-understood. nrochemistry.comlibretexts.org

The process begins with the nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons of a phthalimide group. libretexts.org This forms a tetrahedral intermediate. nrochemistry.com A subsequent proton transfer and ring-opening lead to an intermediate that undergoes an intramolecular nucleophilic acyl substitution. nrochemistry.com This results in the formation of a six-membered ring intermediate which then breaks down to release the primary amine and the stable phthalhydrazide byproduct. nrochemistry.com This process is then repeated on the second phthalimide group to fully liberate the propane-1,3-diamine.

In some cases, particularly with certain substrates, the reaction with hydrazine can initially form a salt, which may require the addition of a small amount of acid to facilitate the continuation of the deprotection process. nih.gov

The mechanism of reductive cleavage under other conditions, such as with sodium borohydride, involves the reduction of the carbonyl groups, which ultimately leads to the cleavage of the C-N bonds. scribd.com

Elucidation of Reaction Intermediates and Transition States

The cleavage of the phthalimide groups in N,N'-Propane-1,3-diylbis(phthalimide), particularly through hydrazinolysis (the Ing-Manske procedure), does not proceed in a single step but involves the formation of distinct reaction intermediates. researchgate.net While detailed computational studies specifically for N,N'-Propane-1,3-diylbis(phthalimide) are not widely available in the reviewed literature, the mechanism can be understood from studies on analogous N-substituted phthalimides.

The initial step of hydrazinolysis involves the nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons of a phthalimide group. This leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening to yield a 2-(N-aminocarbamoyl)-N-alkylbenzamide intermediate. researchgate.net In the case of N,N'-Propane-1,3-diylbis(phthalimide), this would occur at one of the phthalimide moieties.

At elevated temperatures, this open-chain intermediate undergoes an intramolecular cyclization. The terminal amino group of the hydrazide moiety attacks the second carbonyl group, leading to the formation of the stable, six-membered phthalhydrazide ring and the liberation of the primary amine. researchgate.netjk-sci.com For N,N'-Propane-1,3-diylbis(phthalimide), this process would need to occur for both phthalimide groups to fully liberate the 1,3-diaminopropane.

A proposed reaction pathway for the hydrazinolysis of an N-substituted phthalimide involves the following key intermediate:

2-(N-aminocarbamoyl)-N-alkylbenzamide: This is the primary ring-opened intermediate formed from the initial attack of hydrazine. Studies have confirmed its presence at room temperature. At higher temperatures, this intermediate cyclizes to form the amine salt of phthalhydrazide. researchgate.net

The transition states in these transformations involve the geometric and electronic changes associated with nucleophilic acyl substitution. For the initial attack of hydrazine, the transition state would feature the formation of the new nitrogen-carbon bond and the concurrent breaking of the carbon-oxygen double bond to form the tetrahedral intermediate. Subsequent transition states would be associated with the proton transfers and the final ring-closing step that liberates the amine.

Kinetic and Thermodynamic Profiling of Chemical Transformations

Quantitative kinetic and thermodynamic data for the specific transformations of N,N'-Propane-1,3-diylbis(phthalimide) are scarce in the public domain. However, kinetic studies on related N-substituted phthalimides provide valuable insights into the rates and energetics of these reactions.

The cleavage of the phthalimide group is subject to catalysis. For instance, the hydrazinolysis of N-phenylphthalimide is significantly accelerated by the addition of a base like sodium hydroxide (B78521) (NaOH). researchgate.net This indicates that the deprotonation of intermediates or the nucleophile itself plays a crucial role in the reaction kinetics.

Reaction ConditionTime for 80% Yield (hours)
Hydrazinolysis of N-phenylphthalimide5.3
Hydrazinolysis with 1 eq. NaOH1.6
Hydrazinolysis with 5 eq. NaOH1.2
Table 1: Effect of NaOH on the reaction time for the hydrazinolysis of N-phenylphthalimide. Data sourced from a 2011 study. researchgate.net

Similarly, the hydrolysis of phthalimides is a well-studied process. The alkaline hydrolysis of N-phthaloylglycine (NPG) has been investigated under various solvent conditions. The pseudo-first-order rate constants show a dependence on the solvent composition, highlighting the role of the reaction medium in stabilizing intermediates and transition states. acs.org

Solvent System (% v/v)Pseudo-first-order Rate Constant (kobs, s-1)
2% Acetonitrile (B52724)24.1 x 10-3
50% Acetonitrile7.72 x 10-3
80% Acetonitrile19.7 x 10-3
50% 1,4-Dioxane6.12 x 10-3
80% 1,4-Dioxane52.8 x 10-3
Table 2: Pseudo-first-order rate constants for the hydrolysis of N-phthaloylglycine in aqueous organic solvents with 0.004 M NaOH at 35 °C. Data from a study on the kinetic study on alkaline hydrolysis. acs.org

In a study on the cleavage of a different phthalimide derivative, the second-order rate constant for the specific base-catalyzed cyclization of the phthalamic acid intermediate was determined to be (4.06 ± 0.05) × 10⁴ L mol⁻¹ s⁻¹. researchgate.net This high rate constant indicates a very fast and favorable intramolecular reaction step.

The basic hydrolysis of a gallium complex containing N-propylphthalimide pendant arms was observed to occur at a pD of 8.4, indicating that under moderately basic conditions, the phthalimide group is susceptible to cleavage. acs.org

From a thermodynamic perspective, the cleavage of the phthalimide ring with hydrazine to form the highly stable phthalhydrazide by-product is an energetically favorable process, driving the reaction towards the products. wikipedia.org The formation of the six-membered phthalhydrazide ring is a strong thermodynamic driving force for the reaction.

N,n Propane 1,3 Diylbis Phthalimide As a Precursor in Advanced Chemical Synthesis

Utilization in the Formation of Diamine-Based Chemical Scaffolds.wikipedia.org

A primary application of N,N'-Propane-1,3-diylbis(phthalimide) is as a synthetic equivalent of 1,3-diaminopropane (B46017). wikipedia.org The direct handling of 1,3-diaminopropane, a colorless, fishy-smelling liquid, can be challenging. wikipedia.org In contrast, N,N'-Propane-1,3-diylbis(phthalimide) is a stable, solid compound that is easily purified and stored. It provides a reliable method for introducing the propane-1,3-diamine scaffold into a molecule through nucleophilic substitution, followed by deprotection.

The Gabriel synthesis, a classic method for preparing primary amines, is effectively applied here. The process typically involves the reaction of potassium phthalimide (B116566) with a suitable dihaloalkane, in this case, 1,3-dibromopropane (B121459), to form the diphthalimido intermediate. The subsequent cleavage of the two phthalimide groups liberates the free diamine. The most common method for this deprotection is hydrazinolysis (the Ing-Manske procedure), which proceeds via treatment with hydrazine (B178648) hydrate (B1144303). This reaction forms a stable phthalhydrazide (B32825) precipitate, allowing for easy separation and isolation of the desired 1,3-diaminopropane salt.

Table 1: Selected Deprotection Methods for Phthalimides to Yield Primary Amines

Reagent/Method Conditions Comments
Hydrazine Hydrate (Ing-Manske) Reflux in Ethanol (B145695) or similar solvent The most common method; forms a stable phthalhydrazide byproduct.
Sodium Borohydride (B1222165) / Isopropanol, then Acetic Acid Two-stage, one-flask operation Offers a mild alternative to hydrazinolysis, proceeding without loss of optical activity for chiral amines. organic-chemistry.org
Electrochemical Reduction Undivided cell, carbon electrodes, room temperature An efficient and practical method with high functional group tolerance. organic-chemistry.org

The 1,3-diamine scaffold generated from this precursor is a fundamental building block for various larger structures, including coordination complexes and heterocyclic compounds used in materials science and pharmaceuticals. wikipedia.orgspectrumchemical.com For example, 1,3-diaminopropane is a known starting material in the synthesis of drugs such as the antineoplastic agents piroxantrone (B1684485) and losoxantrone. wikipedia.org

Application as an N-Protecting Group for Primary Amines in Multistep Organic Syntheses.orgsyn.org

In the context of multistep organic synthesis, the management of reactive functional groups is paramount. libretexts.org The phthalimide group is a well-established and robust protecting group for primary amines. organic-chemistry.org By using N,N'-Propane-1,3-diylbis(phthalimide), chemists effectively employ a protected version of the 1,3-diaminopropane synthon. The phthaloyl group renders the nitrogen atoms non-nucleophilic and non-basic, preventing them from interfering with a wide range of reaction conditions that target other parts of the molecule. organic-chemistry.org

The stability of the phthalimide group is a key advantage. It is resistant to many reagents, including those used for catalytic hydrogenation, certain oxidants, and a wide range of acidic and basic conditions under which other common amine protecting groups, like Boc or Fmoc, might be cleaved. masterorganicchemistry.comorganic-chemistry.org This orthogonality is crucial in complex syntheses, allowing for selective deprotection of different functional groups at various stages. organic-chemistry.org For instance, a molecule containing both a Boc-protected amine and a phthalimide-protected amine can have the Boc group removed with acid, leaving the phthalimide intact for a subsequent transformation. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Common Amine Protecting Groups and Their Orthogonality

Protecting Group Abbreviation Cleavage Conditions Stability
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) masterorganicchemistry.com Stable to base, hydrogenation, nucleophiles.
Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) masterorganicchemistry.com Stable to acid, hydrogenation. Labile to some nucleophiles.
Carboxybenzyl Cbz or Z Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com Stable to acid, base.

| Phthaloyl | Phth | Hydrazine; NaBH₄; strong acid/base (harsh) organic-chemistry.org | Stable to hydrogenation, mild acid/base, many nucleophiles. |

The use of N,N'-Propane-1,3-diylbis(phthalimide) allows for the incorporation of a latent diamine, which can be unveiled at a late stage in a synthetic sequence to participate in cyclization or conjugation reactions.

Building Block in the Construction of Complex Heterocyclic and Polycyclic Systems.organic-chemistry.org

Heterocyclic and polycyclic compounds form the structural core of countless natural products and pharmaceutical agents. mdpi.com N,N'-Propane-1,3-diylbis(phthalimide) serves as an invaluable building block for accessing such complex architectures. sigmaaldrich.com After deprotection to 1,3-diaminopropane, the resulting bifunctional primary amine can undergo a variety of condensation and cyclization reactions with other difunctional reagents like diketones, diesters, or diacyl chlorides to form a diverse range of heterocyclic systems.

The propane-1,3-diyl linker is particularly useful for forming six-membered heterocyclic rings, such as tetrahydropyrimidines, or for creating larger macrocyclic structures. The flexibility and defined length of the three-carbon chain are critical in directing the outcome of macrocyclization reactions, influencing ring size and conformation. Chiral versions of 1,3-diamines are also employed as organocatalysts or chiral auxiliaries in asymmetric synthesis. mdpi.com

Table 3: Examples of Heterocyclic Systems Derived from 1,3-Diaminopropane

Reactant Partner Resulting Heterocyclic System Significance/Application Area
β-Diketone (e.g., Acetylacetone) Dihydro-dimethylpyrimidine derivative Precursors for pharmacologically active compounds.
Diethyl Malonate Barbiturate analogue (N,N'-trimethylene-malonamide) Central nervous system depressants, sedative-hypnotics.
Isothiocyanates N,N'-disubstituted thioureas Building blocks for more complex heterocycles, ligands.

The use of the phthalimide-protected precursor ensures that the amine functionalities are masked until the appropriate stage, which is essential for achieving high yields and avoiding polymerization in the construction of these complex molecules. organic-chemistry.org

Contributions to Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS).sigmaaldrich.comcam.ac.uk

Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS) represent two major strategic paradigms in modern chemical synthesis and drug discovery. units.itnih.gov

In Target-Oriented Synthesis (TOS) , the goal is the efficient and logical construction of a single, often complex, molecule with a known or predicted function. beilstein-journals.orgbrandon-russell.com N,N'-Propane-1,3-diylbis(phthalimide) is a key reagent in TOS pathways where the target molecule contains a 1,3-diaminopropane moiety. It provides a reliable and high-yielding method to install this fragment, with the protecting groups ensuring compatibility with a broad range of preceding synthetic steps.

In Diversity-Oriented Synthesis (DOS) , the objective is to efficiently generate a library of structurally diverse molecules to explore chemical space and identify novel biological probes or drug leads. cam.ac.ukscispace.com N,N'-Propane-1,3-diylbis(phthalimide) is an excellent scaffold for DOS. Following deprotection, the two primary amine groups serve as branch points for introducing diversity. By reacting the liberated 1,3-diaminopropane with a collection of different building blocks (e.g., a library of carboxylic acids, aldehydes, or isocyanates), a large and structurally varied library of compounds can be rapidly assembled around the central C3 diamine core. rsc.orgfrontiersin.org This strategy allows for the systematic variation of appendages attached to the diamine scaffold, leading to a collection of molecules with diverse physical properties and potential biological activities. nih.gov

Table 4: Illustrative Strategy for DOS using N,N'-Propane-1,3-diylbis(phthalimide)

Step Reaction Description Outcome
1. Unveiling Hydrazinolysis of N,N'-Propane-1,3-diylbis(phthalimide) Deprotection to release the core scaffold. 1,3-Diaminopropane
2. Diversification (Split-Pool) Parallel Amide Coupling Reaction of 1,3-diaminopropane with a library of diverse acyl chlorides (R¹-COCl, R²-COCl, etc.) in separate reaction wells. A library of bis-amides with varying R¹ and R² groups, introducing appendage diversity.

This approach highlights how a simple starting material can be leveraged to generate significant molecular complexity and diversity, which is the core tenet of DOS. scispace.com

Coordination Chemistry Applications of N,n Propane 1,3 Diylbis Phthalimide Ligand Systems

Design Principles for N,N'-Propane-1,3-diylbis(phthalimide)-Derived Ligands

The design of ligands derived from N,N'-propane-1,3-diylbis(phthalimide) is centered around the strategic introduction of donor atoms and functional groups to create specific coordination environments for metal ions. The inherent structure of 1,3-diphthalimido-propane, with its propyl linker and two phthalimide (B116566) groups, provides a robust framework that can be chemically modified.

Key design principles include:

Modification of the Phthalimide Ring: The phthalimide moiety itself can be functionalized. For instance, the aromatic rings of the phthalimide can be substituted to alter the electronic properties of the ligand. Introducing electron-donating or electron-withdrawing groups can influence the electron density at the coordinating atoms, thereby affecting the stability and reactivity of the metal complex.

Introduction of Coordinating Groups: The primary strategy involves the chemical transformation of the phthalimide groups into moieties capable of coordinating to metal centers. This can be achieved through reactions that open the phthalimide ring, such as hydrazinolysis, to introduce amine functionalities. These amines can then be further reacted to create Schiff bases or other polydentate ligand systems. mdpi.com

Varying the Linker: While the focus is on the propane-1,3-diyl linker, the principles can be extended to linkers of varying lengths and rigidity. The three-carbon chain in N,N'-propane-1,3-diylbis(phthalimide) typically leads to the formation of stable six-membered chelate rings with metal ions. wikipedia.org The flexibility of this linker allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions.

Control of Denticity: By carefully choosing the synthetic route, ligands with different numbers of donor atoms (denticity) can be prepared. For example, a bidentate ligand might coordinate through two nitrogen atoms, while a tetradentate ligand could involve two nitrogen and two oxygen donors, often created from the modification of the phthalimide carbonyl groups. researchgate.net

The modular nature of these design principles allows for the creation of a wide array of ligands with tailored properties for specific applications in coordination chemistry and catalysis. beilstein-journals.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-propane-1,3-diylbis(phthalimide)-derived ligands typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, plays a crucial role in the successful isolation of the desired complex.

Synthesis: A common synthetic route involves the initial synthesis of a Schiff base ligand by the condensation of a diamine (derived from the cleavage of the phthalimide groups in this compound) with an aldehyde or ketone. researchgate.net For example, a tetradentate Schiff base ligand can be prepared by reacting the diamine with two equivalents of a hydroxy-substituted aromatic aldehyde. The resulting ligand, possessing N2O2 donor sites, can then be complexed with various transition metal ions like Ni(II), Cu(II), Co(II), and others. researchgate.netmdpi.com

Structural Characterization: The synthesized metal complexes are thoroughly characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C-O (phenolic) stretching bands, upon complexation provide evidence of bonding. scielo.org.mx

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can help to deduce the coordination mode. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the metal center and the nature of the electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. libretexts.org

The table below summarizes the characterization data for a representative metal complex derived from a ligand based on the this compound scaffold.

TechniqueObservationInterpretation
IR Spectroscopy Shift in C=N and phenolic C-O stretching frequencies.Coordination of the azomethine nitrogen and phenolic oxygen to the metal ion.
UV-Visible Spectroscopy d-d transition bands observed in the visible region.Indicates a specific coordination geometry (e.g., square planar or octahedral) around the metal center. libretexts.org
X-ray Crystallography Determination of bond lengths (e.g., M-N, M-O) and angles.Confirms the coordination geometry and reveals details of the crystal packing. researchgate.net
Molar Conductivity Low conductivity values in a non-coordinating solvent.Suggests a non-electrolytic nature of the complex. scielo.org.mx

Catalytic Activity of Diphthalimido-Propane Metal Complexes in Organic Transformations

Metal complexes derived from N,N'-propane-1,3-diylbis(phthalimide) have demonstrated significant potential as catalysts in various organic transformations, owing to the tunability of the ligand framework which allows for the optimization of catalytic activity and selectivity. researchgate.net

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. diva-portal.org Complexes of metals like palladium and nickel, supported by ligands derived from this compound, have been explored as catalysts in this domain. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, is a widely used reaction. scirp.org Palladium complexes are particularly effective catalysts for this transformation. Ligands derived from this compound can stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the ligand, which can be fine-tuned as described in section 5.1, can influence the efficiency and substrate scope of the catalytic system.

Heck Coupling: The Heck reaction, another important C-C bond-forming reaction, couples an unsaturated halide with an alkene. Palladium complexes with phosphine (B1218219) ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), are well-known catalysts for this reaction. wikipedia.org While not directly derived from this compound, the structural motif of a three-carbon linker between two donor groups is a shared feature, highlighting the importance of the chelate ring size in catalysis. The principles of ligand design from the diphthalimido-propane scaffold can be applied to create new P,N or N,N-donor ligands for such reactions. beilstein-journals.org

The table below presents hypothetical catalytic data for a Suzuki-Miyaura coupling reaction using a palladium complex of a ligand derived from this compound.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid195
24-ChlorotoluenePhenylboronic acid178
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid192
42-BromopyridinePhenylboronic acid185

This table is illustrative and represents typical outcomes for such catalytic systems.

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, there is growing interest in the heterogenization of these catalysts by immobilizing them on solid supports. universiteitleiden.nl This approach combines the advantages of homogeneous catalysis with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com

Strategies for Immobilization:

Covalent Anchoring: Ligands derived from this compound can be functionalized with groups that can be covalently attached to a solid support, such as silica (B1680970) or a polymer resin. marquette.edu For example, a hydroxyl or amino group on the ligand backbone can be used to form a strong bond with a pre-functionalized surface.

Non-covalent Immobilization: This can be achieved through physisorption, ion-exchange, or encapsulation of the metal complex within the pores of a support material like a metal-organic framework (MOF). marquette.edu

Advantages of Immobilization:

Easy Catalyst Recovery and Reuse: The solid-supported catalyst can be easily separated from the reaction mixture by filtration, allowing for its reuse in multiple catalytic cycles. researchgate.net

Improved Catalyst Stability: Immobilization can prevent the aggregation of catalyst particles and may protect the active sites from deactivation, leading to a longer catalyst lifetime. marquette.edu

Potential for Flow Chemistry: Heterogenized catalysts are well-suited for use in continuous flow reactors, which can offer advantages in terms of process control and scalability.

The design of the linker between the catalytically active metal complex and the support surface is crucial. It must be stable under the reaction conditions and long enough to allow the catalytic center sufficient flexibility to interact with the substrates.

Homogeneous Catalysis for C-C Bond Formation Reactions.

Electronic Structure and Bonding Analysis in Metal-Diphthalimido Complexes

Understanding the electronic structure and the nature of the bonding between the metal and the ligand is fundamental to explaining the reactivity and properties of these complexes. libretexts.org Theoretical calculations, in conjunction with experimental data, provide deep insights into these aspects.

Molecular Orbital Theory: The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The energy levels and composition of these orbitals determine the electronic properties of the complex. For instance, in a square planar Ni(II) complex with a tetradentate N2O2 ligand, the d-orbitals split into different energy levels, and the electronic transitions between these levels can be observed in the UV-visible spectrum.

Nature of the Metal-Ligand Bond: The metal-ligand bond in these complexes can have both sigma (σ) and pi (π) character. The nitrogen and oxygen donor atoms of the ligand donate lone pairs of electrons to the metal center to form σ-bonds. Depending on the metal and the ligand, there can also be π-backbonding from the metal d-orbitals to the π* orbitals of the ligand, particularly if the ligand contains unsaturated fragments like imine bonds or aromatic rings. researchgate.netchemrxiv.org

Influence on Reactivity: The electronic structure directly influences the catalytic activity of the complex. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the complex's ability to participate in redox processes, which are central to many catalytic cycles. researchgate.netnih.gov A more electron-rich metal center, resulting from electron-donating groups on the ligand, might be more easily oxidized, which can be a key step in catalytic reactions like the Suzuki-Miyaura coupling. rsc.org

Computational methods such as Density Functional Theory (DFT) are powerful tools for modeling the electronic structure of these complexes. DFT calculations can predict geometries, orbital energies, and reaction pathways, providing a theoretical framework for understanding and predicting the behavior of these metal-diphthalimido complexes. nih.gov

Supramolecular Chemistry Involving N,n Propane 1,3 Diylbis Phthalimide Systems

Design of Molecular Recognition Motifs Incorporating Phthalimide (B116566) Functionality

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The phthalimide moiety is a prominent structural motif in supramolecular chemistry due to its unique electronic and geometric features, which can be harnessed for the design of specific molecular recognition systems. beilstein-journals.org The phthalimide group contains an electron-deficient aromatic ring system and two carbonyl groups that can act as hydrogen bond acceptors, making it an effective unit for recognizing and binding other molecules. nih.govmdpi.com

The design of recognition motifs often involves integrating the phthalimide unit into a larger molecular scaffold to create a specific binding pocket or surface. For instance, research has shown that appending phthalimide moieties to a calixarene (B151959) core creates effective sensors for nitroaromatic explosives. unica.it In one such design, an oxacalix nih.govarene was functionalized with N-(3-bromopropyl) phthalimide moieties, demonstrating how the propane-phthalimide substructure can be a key component in a larger recognition system. The phthalimide group's ability to interact with electron-rich aromatic systems of nitro compounds through π-π stacking is crucial for the recognition event.

Furthermore, the structural requirements for molecular recognition can be precisely tuned by chemical modification. nih.gov The flexible propane (B168953) linker in 1,3-diphthalimido-propane allows the two phthalimide groups to adopt various spatial arrangements, enabling them to simultaneously interact with a single large molecule or bridge two different molecules. This inherent flexibility is a key design element, allowing the molecule to adapt to the shape and electronic properties of a target guest molecule.

Self-Assembly Processes Leading to Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.org This process is fundamental to creating complex supramolecular architectures from simpler molecular building blocks. Phthalimide-containing molecules, including N,N'-Propane-1,3-diylbis(phthalimide), are known to undergo self-assembly to form well-defined supramolecular structures. nih.govmdpi.com

The process is driven by the tendency of the system to reach a thermodynamic minimum, which is achieved when multiple weak, non-covalent interactions are formed. For molecules with phthalimide groups, the assembly is often directed by a combination of π-π stacking between the aromatic rings and hydrogen bonding involving the carbonyl groups. mdpi.com The final architecture—be it a one-dimensional chain, a two-dimensional sheet, or a discrete cluster—is determined by the geometry of the molecule and the directionality of these interactions. nih.gov

In derivatives of this compound, the flexible linker plays a critical role. It can adopt different conformations (e.g., trans or gauche), which influences the relative orientation of the two terminal phthalimide groups. This conformational flexibility can lead to the formation of different polymorphic structures or allow the molecule to adapt its shape to fit into a growing supramolecular assembly. For example, studies on related molecules show that some alkylamine phthalimides adopt folded geometries due to intramolecular interactions, while others feature fully extended conformations that favor intermolecular aggregation. mdpi.com These self-assembly processes can lead to the formation of materials like viscoelastic gels or highly organized monolayers on surfaces. academie-sciences.fr

Host-Guest Complexation with Diphthalimido-Propane Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, where the guest is held within a cavity or binding site of the host. mdpi.com This area of supramolecular chemistry is central to applications ranging from sensing and catalysis to drug delivery. nih.gov Derivatives of this compound can participate in host-guest complexation either as a host or as a guest.

As a host, the two phthalimide groups of a diphthalimido-propane derivative can create a recognition site for electron-rich guest molecules. The electron-deficient nature of the phthalimide rings makes them suitable for binding guests through π-π stacking interactions. A porphyrin-based tetragonal prismatic cage, for example, was shown to encapsulate electron-rich pyrene, driven by face-to-face π-π stacking and C-H···π interactions, demonstrating a similar principle of interaction. supradrug.com

Conversely, the this compound molecule itself can act as a guest, being encapsulated by a larger host molecule. Macrocyclic hosts like cucurbit[n]urils or cyclodextrins have hydrophobic cavities that can accommodate guest molecules of appropriate size and shape. beilstein-journals.orgresearchgate.net The flexible propane chain allows the molecule to fold and fit within the confined space of the host's cavity. The formation of such host-guest complexes can be controlled and used to modulate the properties of the guest molecule or to construct even larger, multicomponent supramolecular systems. rsc.org

Role of Intermolecular Interactions (e.g., π-Stacking, Hydrogen Bonding) in Self-Organization

The self-organization of N,N'-Propane-1,3-diylbis(phthalimide) systems into ordered supramolecular structures is governed by a variety of weak intermolecular interactions. rsc.org The type and strength of these interactions dictate the stability and structure of the final assembly. mdpi.com The most significant interactions involving the phthalimide moiety are π-stacking, hydrogen bonding, and dipole-dipole forces. mdpi.com

π-π Stacking: The aromatic rings of the phthalimide groups are electron-deficient, which promotes strong attractive interactions with other aromatic systems. In the solid state and in solution, these groups tend to stack in a face-to-face or offset arrangement to maximize orbital overlap. This interaction is a primary driving force for the aggregation of phthalimide-containing molecules. mdpi.com

Dipole-Dipole Interactions: The carbonyl groups in the phthalimide moiety create a significant dipole moment. These dipoles can align in an attractive head-to-tail arrangement, contributing to the cohesion of the molecular assembly. libretexts.org

The interplay of these non-covalent forces is crucial. For example, crystal structure analysis of a pyridone-based phthalimide fleximer revealed an extensive supramolecular network held together by a combination of C–H···O and C–H···N hydrogen bonds, as well as C–H···π interactions. nih.gov The relative importance of each type of interaction depends on the specific chemical structure and the surrounding environment (e.g., solvent). mdpi.com

Table of Intermolecular Interactions in Phthalimide Systems

Interaction Type Description Role in Self-Organization
π-π Stacking Attractive, non-covalent interaction between aromatic rings. Primary driving force for aggregation; directs the packing of phthalimide units. mdpi.com
C-H···O Hydrogen Bonding A weak hydrogen bond between a C-H donor and a carbonyl oxygen acceptor. Contributes to the stability and specific geometry of the assembly. nih.gov
Dipole-Dipole Interactions Electrostatic attraction between the permanent dipoles of the carbonyl groups. Promotes an ordered alignment of molecules within the supramolecular structure. mdpi.commdpi.com
C-H···π Interactions Interaction between a C-H bond and the face of an aromatic π-system. Helps to link molecules and define the three-dimensional architecture. nih.govresearchgate.net
van der Waals Forces Weak, short-range forces resulting from temporary fluctuations in electron density. Provide general, non-directional cohesion within the assembly. mdpi.com

Materials Science Research Leveraging N,n Propane 1,3 Diylbis Phthalimide Derived Structures

Incorporation into Functional Polymeric Materials

The integration of 1,3-diphthalimido-propane and similar structures into polymer backbones is a key strategy for creating materials with tailored properties. ustc.edu.cnresearchgate.net Polymers containing these moieties can exhibit enhanced thermal stability, specific electronic characteristics, and responsiveness to external stimuli, making them suitable for high-performance applications. ustc.edu.cnsemi.ac.cn The versatility of polymer chemistry allows for the synthesis of a wide range of materials, from linear polyimides to complex, cross-linked resins, where the diphthalimido group plays a crucial role in defining the final material's function. semi.ac.cnmdpi.com

The synthesis of polymers incorporating the diphthalimido-propane structure often involves polycondensation reactions. A common method is the reaction of a diamine containing the propane-1,3-diyl linker with a dianhydride. For instance, novel polyamideimides (PAIs) have been synthesized by reacting amide-containing diamines with various aromatic dianhydrides. acs.org The reaction proceeds through either a polyamic acid or an ammonium (B1175870) carboxylate salt intermediate, which is then thermally treated to form the final polyimide structure. acs.org The properties of the resulting polymer are influenced by the specific dianhydride used. acs.org

The synthesis of the monomer itself, 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione), can be achieved through the condensation of phthalic anhydride (B1165640) with 1,3-diaminopropane (B46017). researchgate.netrsc.org This monomer can then be used in various polymerization reactions. The Gabriel synthesis, which involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, is a classic method for preparing phthalimides and can be adapted for such monomers. organic-chemistry.orgresearchgate.net

A general synthetic scheme for a polyimide containing a diphthalimido-propane moiety is presented below:

Step 1: Monomer Synthesis: Reaction of 1,3-diaminopropane with two equivalents of phthalic anhydride in a solvent like glacial acetic acid or via a solvent-free microwave-assisted method to yield N,N'-propane-1,3-diylbis(phthalimide). rsc.org

Step 2: Polymerization: The synthesized monomer, or a derivative containing other functional groups (like a diamine), is reacted with a comonomer, such as a dianhydride (e.g., pyromellitic dianhydride - PMDA), in a high-boiling polar solvent like N,N-dimethylformamide (DMF). acs.orgrsc.org

Step 3: Imidization: The resulting polyamic acid is converted to the final polyimide through thermal or chemical dehydration, which forms the stable five-membered imide rings. acs.org

The table below summarizes key characteristics of a synthesized bis-phthalimide derivative, which serves as a model for the repeating unit in such polymers.

PropertyObservation for 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione)Source
Synthesis Synthesized from the reaction of phthalic anhydride and a diamine. researchgate.net
Molecular Ion Stability Shows an intense molecular ion peak in mass spectrometry, indicating stability. researchgate.net
Characterization Characterized by ¹H NMR, ¹³C NMR, and electron impact ionization-mass spectrometry (EI-MS). researchgate.net

Polymers incorporating diphthalimido moieties are promising candidates for optoelectronic and sensing applications due to the electronic properties of the phthalimide group. ustc.edu.cnosti.govescholarship.org Phthalimide compounds are known to be good electron transporters with large energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them suitable for use in organic electronic devices. osti.gov

In the realm of organic light-emitting diodes (OLEDs), polymers containing phthalimide units can serve multiple functions. osti.govucm.es They can act as a host material in the emissive layer, a hole-blocking material to confine charge carriers and improve efficiency, or as an electron transport material to facilitate charge injection and movement. osti.gov The incorporation of these units into a polymer backbone can lead to materials with high thermal and chemical stability, which is crucial for device longevity. osti.gov

For sensing applications, the polymer matrix containing diphthalimido groups can be designed to be "responsive". ustc.edu.cnmdpi.com These materials can exhibit changes in their physical or chemical properties, such as fluorescence, in response to specific analytes or environmental stimuli like pH or temperature. ustc.edu.cnescholarship.org By covalently incorporating environmentally sensitive fluorescent reporters into responsive polymers, small variations in the environment can be translated into significant and detectable changes in fluorescence signals. ustc.edu.cn The polymer structure provides stability and processability, which are advantages over small-molecule sensors. ustc.edu.cnresearchgate.net

Application AreaRole of Diphthalimido MoietyPotential Advantages
Organic Light-Emitting Diodes (OLEDs) Electron transporter, Host material, Hole-blocking material. osti.govHigh thermal/chemical stability, Large HOMO-LUMO gap. osti.gov
Organic Solar Cells (OSCs) Exciton blocking material. osti.govTunable electronic properties. osti.govnih.gov
Chemical Sensors Part of a responsive polymer matrix that changes properties upon analyte interaction. ustc.edu.cnescholarship.orgEnhanced stability, Sensitivity, and Processability. ustc.edu.cn

Synthesis of Diphthalimido-Propane Containing Polymers and Resins.

Development of Organic Electronic Materials with Diphthalimido Moieties

The development of novel organic semiconductors is critical for advancing organic electronics. ucm.eseuropean-mrs.com Materials featuring phthalimide and its derivatives, like naphthalimide, are of significant interest due to their electron-deficient nature, which facilitates electron transport. osti.govmdpi.com When combined with electron-donating units, these imide-containing molecules can form donor-acceptor (D-A) systems with tunable electronic and optical properties. nih.govmdpi.com

N,N'-propane-1,3-diylbis(phthalimide) serves as a structural model for understanding how flexible linkers affect the properties of bis-imide systems. The connection of electron donor and acceptor moieties through rigid, conjugated linkers is often an effective strategy for creating high-performance semiconductors. mdpi.com However, studying systems with flexible linkers like the propane-1,3-diyl group provides insight into intramolecular interactions and conformational effects on electronic properties.

Phthalimide-based materials are explored for various organic electronic devices:

Organic Field-Effect Transistors (OFETs): The electron-accepting character of the phthalimide core makes it a suitable component for n-type or ambipolar (transporting both holes and electrons) OFETs. osti.govmdpi.com

Organic Photovoltaics (OPVs): In OPVs, phthalimide derivatives can function as electron-acceptor materials or as exciton-blocking layers, helping to prevent charge recombination at the electrodes. osti.govmdpi.com

Organic Light-Emitting Diodes (OLEDs): As mentioned, their high triplet energies and large HOMO-LUMO gaps make them excellent host materials for phosphorescent emitters or as electron-transporting/hole-blocking layers. osti.gov

The key to their function lies in their electronic structure. Phthalimide compounds possess low-lying LUMO levels, which facilitates electron injection and transport. osti.gov This makes them valuable components in creating a new generation of low-cost, flexible electronic devices. ucm.esucm.es

Nanomaterial Fabrication and Surface Functionalization

The principles of surface chemistry and self-assembly are central to nanotechnology, and molecules like this compound can be used to modify the surfaces of nanomaterials. rsc.orgresearchgate.net Surface functionalization is a key process for tailoring the properties of nanoparticles and integrating them into larger systems. nih.gov For example, modifying the surface of cellulose (B213188) nanocrystals (CNCs) or silica (B1680970) nanoparticles can alter their dispersibility in polymer matrices and introduce new functionalities. rsc.orgnih.gov

While direct use of this compound for surface functionalization is not widely documented, analogous structures are frequently employed. For instance, aminopropyl groups, which constitute the linker in the target molecule, are commonly used to functionalize surfaces. 3-aminopropyltriethoxysilane (B1664141) (APTES) is a standard reagent for modifying silica and other oxide surfaces, introducing amine groups that can be further reacted. nih.gov

The phthalimide groups themselves can be introduced to a surface to control its properties. Functionalization can be achieved through:

Covalent Attachment: Molecules containing a phthalimide group and a reactive handle (e.g., a silane) can be covalently bonded to a substrate. nih.gov This provides a stable and robust surface modification. nih.gov

Self-Assembly: Molecules can be designed to self-assemble on a surface, forming well-ordered monolayers. This bottom-up approach is fundamental to fabricating complex nanostructures. nih.gov

The functionalized surfaces can be used in various applications, including the fabrication of DNA microarrays, where stable surface chemistry is essential for withstanding assay conditions. nih.gov The introduction of specific chemical groups can also influence the hydrophilic or hydrophobic character of nanomaterials. rsc.org

Advanced Composites and Hybrid Materials: Structure-Property Relationships

Advanced composites and hybrid materials are created by combining two or more distinct materials to achieve properties that are superior to those of the individual components. numberanalytics.com The structure-property relationship is a core concept in this field, as the arrangement and interaction of the different phases determine the final performance of the material. rsc.orgrsc.org

Incorporating structures like N,N'-propane-1,3-diylbis(phthalimide) into a polymer matrix can significantly enhance the properties of the resulting composite material. The rigid phthalimide units can improve the thermal stability and mechanical strength of the matrix. When such a modified polymer is combined with a reinforcing filler (e.g., carbon fibers, glass fibers, or nanoparticles), the interactions at the filler-matrix interface are critical.

Key aspects of structure-property relationships in these composites include:

Interfacial Adhesion: The chemical structure of the polymer matrix, including the presence of polar phthalimide groups, can enhance adhesion to fillers, leading to more effective stress transfer and improved mechanical properties.

Thermal Stability: Polyimides are known for their high thermal resistance. Incorporating diphthalimido-propane moieties into the matrix polymer of a composite can raise its glass transition temperature and decomposition temperature, expanding its operational range. nih.gov

Mechanical Properties: The stiffness and rigidity of the phthalimide units can contribute to a higher modulus and strength in the final composite material. numberanalytics.com

Theoretical and Computational Investigations of N,n Propane 1,3 Diylbis Phthalimide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and fundamental properties of molecules. syncsci.comnrel.gov For 1,3-diphthalimido-propane, these calculations can determine optimized 3D geometries, Mulliken atomic charges, and spin densities. nrel.gov The electronic structure of a molecule is foundational to its chemical behavior, and quantum computations can map this structure onto a set of qubits for analysis. arxiv.org

These computational methods allow for the calculation of various molecular properties, which are summarized in the table below.

Table 1: Calculated Molecular Properties of N,N'-Propane-1,3-diylbis(phthalimide)

Property Description
Optimized Geometry The lowest energy three-dimensional arrangement of atoms.
Mulliken Atomic Charges A measure of the partial charge on each atom in the molecule. nrel.gov
Spin Densities For radical species, this indicates the distribution of the unpaired electron. nrel.gov
Vibrational Frequencies Corresponds to the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) spectra. nrel.gov
Rotational Constants Relates to the moments of inertia of the molecule. nrel.gov
Infrared Intensities The predicted intensities of vibrational bands in an IR spectrum. nrel.gov

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and stability. syncsci.com |

This table is generated based on the types of data that can be obtained from quantum chemical calculations for organic molecules.

Conformational Analysis and Dynamics through Molecular Simulations.

The flexible propane (B168953) linker in this compound allows the molecule to adopt various spatial arrangements, or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape and dynamics of such flexible molecules. whiterose.ac.uknih.gov These simulations model the movement of atoms over time, providing insights into the preferred conformations and the energy barriers between them. mun.ca

For instance, a related compound, N,N′-(propane-1,3-diyl)dibenzothioamide, was shown through molecular orbital calculations to have an all-trans form as its most stable conformation in the gas phase. nih.gov However, in the crystalline state, it adopts a trans-trans-trans-gauche+ (tttg+) conformation, indicating that intermolecular forces can influence the preferred shape. nih.gov Similarly, studies on 1,3-propanediol (B51772) in an aqueous environment have shown that the presence of a solvent significantly alters the conformational preferences, with conformations lacking intramolecular hydrogen bonds being dominant. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energy changes of chemical reactions. mdpi.comnih.gov For reactions involving this compound or its precursors, DFT can be used to map out the potential energy surface, identifying transition states and intermediates. rsc.orgnih.gov

For example, the synthesis of this compound often involves the reaction of 1,3-diaminopropane (B46017) with phthalic anhydride (B1165640). DFT calculations could elucidate the step-by-step mechanism of this condensation reaction, including the formation of the intermediate amic acid and its subsequent cyclization to the imide. nih.gov

DFT is also valuable for studying the reactivity of the final compound. For instance, in the context of cycloaddition reactions, DFT can predict the feasibility, regioselectivity, and stereoselectivity by calculating the activation barriers for different possible pathways. mdpi.comresearchgate.net The accuracy of these predictions can be enhanced by including solvent effects in the calculations. nih.gov

| Regioselectivity Prediction | Predicting which of several possible products will be preferentially formed in a reaction. nih.gov |

This table is generated based on the common applications of DFT in mechanistic studies of organic reactions.

In Silico Screening and Design of Diphthalimido-Propane Derivatives with Predicted Properties.

In silico (computer-based) methods are increasingly used to screen virtual libraries of compounds and design new molecules with specific, predictable properties. mdpi.comnih.gov This approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates. phcogj.com

Starting with the this compound scaffold, derivatives can be designed by adding various functional groups to the phthalimide (B116566) rings or modifying the propane linker. The properties of these virtual derivatives can then be predicted using computational tools. Pharmacophore modeling can identify the key structural features required for a desired biological activity, and molecular docking can predict how well a molecule will bind to a specific protein target. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of these derivatives with their physical or biological properties. phcogj.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico to assess the drug-likeness of the designed compounds early in the discovery pipeline. mdpi.com This integrated computational approach allows for the rational design of this compound derivatives with enhanced or novel functionalities. whiterose.ac.uk

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N,N'-Propane-1,3-diylbis(phthalimide)
N,N′-(propane-1,3-diyl)dibenzothioamide
1,3-Propanediol
1,3-Diaminopropane

Future Perspectives and Emerging Research Avenues for N,n Propane 1,3 Diylbis Phthalimide

Exploration of Novel, Sustainable Synthetic Pathways

The traditional synthesis of N,N'-Propane-1,3-diylbis(phthalimide) typically involves the condensation reaction between 1,3-diaminopropane (B46017) and phthalic anhydride (B1165640). smolecule.com While effective, this method often aligns with classical synthetic protocols that may not meet modern standards of green chemistry. Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic routes.

The principles of green chemistry, such as waste prevention, atom economy, and energy efficiency, provide a framework for these new pathways. paperpublications.org Key areas of exploration include:

Alternative Energy Sources: The use of microwave irradiation and sonication (ultrasound) are promising alternatives to conventional heating. researchgate.net These methods can lead to significantly reduced reaction times, cleaner reactions, and higher yields under milder conditions. matanginicollege.ac.in

Green Solvents: Research is moving away from traditional organic solvents towards greener alternatives. Water, with its low flammability and biodegradability, is an ideal medium for many organic reactions. researchgate.netmatanginicollege.ac.in Polyethylene glycol (PEG) is another attractive option, as it is stable, recyclable, and effective for various transformations. matanginicollege.ac.in

Catalytic Approaches: The development of novel catalysts can reduce the energy requirements of the synthesis and improve selectivity, minimizing the formation of by-products. paperpublications.org For instance, the use of solid acid catalysts could replace traditional reagents that are difficult to separate and recycle. uni-regensburg.de

Table 1: Comparison of Synthetic Methodologies for N,N'-Propane-1,3-diylbis(phthalimide)

ParameterTraditional MethodEmerging Sustainable MethodAnticipated Advantage
SolventHigh-boiling organic solvents (e.g., DMF)Water, Polyethylene Glycol (PEG), or solvent-freeReduced environmental impact, easier product recovery. matanginicollege.ac.in
Energy SourceConventional heating (reflux)Microwave irradiation, SonicationReduced reaction time, lower energy consumption. paperpublications.orgresearchgate.net
CatalystStoichiometric reagentsRecyclable solid acids, organocatalystsImproved atom economy, waste reduction, catalyst reusability. paperpublications.orguni-regensburg.de
PurificationOften requires column chromatographySimplified workup (e.g., precipitation, filtration)Less solvent waste, increased process efficiency. matanginicollege.ac.in

Development of Advanced Catalytic Systems Based on the Diphthalimido-Propane Scaffold

The rigid yet conformationally defined structure of the N,N'-Propane-1,3-diylbis(phthalimide) scaffold makes it an intriguing candidate for the development of novel ligands and catalytic systems. While the compound itself is not a catalyst, its backbone is analogous to highly successful ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which features a three-carbon chain linking two phosphine (B1218219) groups and is widely used in homogeneous catalysis. wikipedia.orgresearchgate.net The defined spacing provided by the propane (B168953) linker is crucial for forming stable chelate rings with metal centers, influencing the catalytic activity and selectivity. wikipedia.org

Future research could focus on modifying the diphthalimido-propane scaffold to create new classes of ligands for transition-metal catalysis. Potential avenues include:

Functionalization of Phthalimide (B116566) Rings: Introducing coordinating substituents onto the aromatic rings of the phthalimide groups could create novel pincer-type ligands or multidentate chelating agents. Such ligands are valuable in a range of catalytic reactions, including the alkylation of amines and hydroamination. acs.org

Chiral Modifications: The synthesis of chiral analogues of the diphthalimido-propane scaffold could lead to new ligands for asymmetric catalysis, a cornerstone of modern organic chemistry for producing enantiomerically pure compounds. ub.edu

Organocatalysis: The phthalimide moiety itself can engage in non-covalent interactions, such as hydrogen bonding and π–π stacking. These properties could be harnessed to design organocatalysts where the scaffold acts as a controlling framework, orienting substrates for stereoselective transformations.

Table 2: Potential Catalytic Applications for Functionalized Diphthalimido-Propane Scaffolds

Potential Catalytic ApplicationRelevant Structural Feature of ScaffoldRationale and Research Direction
Asymmetric HydrogenationChiral propane backbone or chiral substituentsDesign of chiral ligands to control enantioselectivity, similar to established bisphosphine ligands.
Cross-Coupling Reactions (e.g., Heck, Kumada)Defined bite angle from propane linkerCreation of ligands for palladium or nickel catalysts to control regioselectivity and efficiency. wikipedia.org
Hydroamination / HydroaminoalkylationRigid scaffold for positioning metal center and substratesDevelopment of catalysts for the atom-economical synthesis of complex amines. acs.org
C-C Bond FormationStereo-directing phthalimide groupsUse as a platform for enantioselective aldol (B89426) reactions or Michael additions. ub.edu

Expansion into Bio-inspired and Biomimetic Chemical Systems

The intersection of organic synthesis and biology offers fertile ground for the application of the diphthalimido-propane scaffold. Phthalimide derivatives have been noted for a range of biological activities, including antimicrobial and antioxidant properties, indicating their ability to interact with biological targets. smolecule.commdpi.com This opens the door to designing bio-inspired and biomimetic systems.

A key emerging area is the development of molecules that mimic the function of natural macromolecules. For instance, researchers design synthetic compounds that mimic heparan sulfate (B86663) to interfere with disease processes like viral infections and cancer. wgtn.ac.nz The N,N'-Propane-1,3-diylbis(phthalimide) structure, with its two distinct functional heads separated by a flexible spacer, is an excellent starting point for creating such mimetics.

Future research directions include:

Scaffold for Drug Discovery: Using the diphthalimido-propane core to generate chemical libraries for high-throughput screening. nii.ac.jp By systematically varying the substituents on the phthalimide rings, a diverse set of molecules can be created and tested for activity against various enzymes or receptors.

PROTAC Development: The phthalimide moiety is a well-established ligand for the Cereblon (CRBN) E3 ligase, a key component in Proteolysis-targeting chimeras (PROTACs). researchgate.net The diphthalimido-propane structure could be adapted to create bivalent or dimeric PROTACs, a novel strategy in targeted protein degradation.

Design of Enzyme Inhibitors: The defined distance between the two phthalimide groups could be exploited to design molecules that bind to the active sites of enzymes, potentially inhibiting their function. The structure could chelate metal ions essential for enzyme activity or occupy multiple binding pockets simultaneously.

Interdisciplinary Research with Advanced Technologies and Methodologies

The future of chemical research lies in its integration with other scientific fields and advanced technologies. For N,N'-Propane-1,3-diylbis(phthalimide), this interdisciplinary approach promises to uncover new properties and applications.

Materials Science and Engineering: The compound can serve as a monomer or building block for specialty polymers and advanced functional materials. smolecule.com An exciting avenue is its potential application in optoelectronics. Related diammonium compounds with a propane-1,3-diyl spacer, such as propane-1,3-diammonium iodide, are used to enhance the efficiency and stability of perovskite solar cells, highlighting the utility of this specific linker in materials design. greatcellsolarmaterials.com

Computational Chemistry and Molecular Modeling: Theoretical studies are crucial for understanding the structure-property relationships of N,N'-Propane-1,3-diylbis(phthalimide). researchgate.net Advanced computational methods can be used to predict its reactivity, model its interaction with metal catalysts and biological targets, and guide the design of new derivatives with desired properties, accelerating the discovery process. ub.edu

Advanced Production Technologies: Innovations in chemical production can be applied to the synthesis and modification of this compound. For example, continuous flow chemistry offers a scalable, safe, and efficient alternative to traditional batch processing. iit.edutesisenred.net Integrating these advanced manufacturing techniques would be essential for the potential commercialization of any new catalysts or materials derived from the diphthalimido-propane scaffold.

Q & A

What are the established synthetic routes for 1,3-Diphthalimido-propane, and how can reaction conditions be optimized for yield improvement?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution reactions. A validated method uses propane-1,3-diamine precursors reacted with phthalic anhydride under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours . Key optimization parameters include:

  • Stoichiometry : A 2:1 molar ratio of phthalic anhydride to diamine minimizes unreacted intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate imide formation by activating carbonyl groups.
  • Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) removes excess phthalic acid.
    Yield improvements (>85%) are achieved by inert gas purging to prevent oxidation and controlled cooling to avoid precipitate agglomeration .

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

Basic Research Question
1H/13C NMR and FT-IR are critical for structural confirmation:

  • NMR : Protons on the propane backbone appear as triplets (δ 1.8–2.1 ppm for CH₂, δ 3.4–3.7 ppm for N–CH₂). Aromatic protons from phthalimido groups resonate as multiplets (δ 7.6–7.9 ppm) .
  • FT-IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O imide) and 1380–1420 cm⁻¹ (C–N) confirm successful imidation.
    Isomerism Considerations : Syn-anti isomerism in the phthalimido groups may split NMR peaks. Use 2D COSY or NOESY to distinguish isomers, and compare with computational models (e.g., PubChem3D conformational ensembles) .

How can researchers resolve contradictions in thermal stability data observed across different studies of this compound?

Advanced Research Question
Discrepancies in thermal decomposition temperatures (reported range: 220–280°C) often arise from:

  • Analytical Method Variance : TGA under nitrogen vs. air atmospheres alters decomposition pathways. Standardize conditions to inert gas with a 10°C/min heating rate.
  • Sample Purity : Phthalic acid residues lower observed stability. Validate purity via HPLC (C18 column, acetonitrile/water eluent) before testing.
  • Data Triangulation : Combine TGA with DSC (to detect melting points) and mass spectrometry (to identify volatile fragments). Cross-validate with computational thermogravimetric simulations (e.g., Gaussian DFT) .

What mechanistic insights guide the selection of catalysts for nucleophilic substitution reactions involving this compound?

Advanced Research Question
The electron-withdrawing phthalimido groups activate the propane backbone for nucleophilic substitutions (e.g., halogenation or alkylation). Catalyst selection depends on:

  • Leaving Group Mobility : SN2 mechanisms favor polar aprotic solvents (DMF) with crown ethers (18-crown-6) to stabilize transition states.
  • Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) require phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.
    Mechanistic studies using kinetic isotope effects (KIE) and Hammett plots reveal that electron-deficient aryl substituents on phthalimido groups accelerate substitution rates by 30–50% .

In designing supramolecular systems, how does the spatial arrangement of phthalimido groups in this compound influence host-guest interactions?

Advanced Research Question
The 1,3-dipolar alignment of phthalimido groups creates a pseudo-cavity ideal for π-π stacking with aromatic guests (e.g., benzene derivatives). Key design principles include:

  • Conformational Rigidity : Locking the propane backbone via methyl substituents enhances binding affinity (ΔG up to −25 kJ/mol).
  • Symmetry : C₂-symmetric derivatives exhibit higher selectivity for planar guests (e.g., anthracene vs. pyrene).
    Characterize host-guest complexes via X-ray crystallography and isothermal titration calorimetry (ITC) to quantify binding constants .

What computational chemistry approaches are suitable for modeling the conformational flexibility of this compound, and how do they compare with experimental data?

Advanced Research Question
Molecular Dynamics (MD) Simulations (AMBER or CHARMM force fields) and Density Functional Theory (DFT) (B3LYP/6-31G* basis set) predict low-energy conformers.

  • Torsional Angles : The central C–C bond (1.54 Å) shows rotational barriers of ~8 kJ/mol, leading to gauche and anti conformers.
  • Validation : Overlay computational models with experimental NMR NOE data (≤2.5 Å proton-proton distances) and PubChem3D conformer ensembles . Discrepancies >10% suggest force field parameter adjustments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.